Welcome to the BenchChem Online Store!
molecular formula C14H16F2O3 B589563 8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 155366-01-1

8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B589563
M. Wt: 270.276
InChI Key: GKDZPKLOVXMPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08916718B2

Procedure details

In an argon atmosphere, 20.3 g of magnesium was suspended in THF (40 mL), and a solution of 3,5-difluorobromobenzene (149 g) in THF (450 mL) was added dropwise to the resultant suspension at an inside temperature of 40 to 65° C. After stirring at room temperature for 1 hour, a solution of 1,4-cyclohexanedione monoethylene ketal (100 g) in THF (300 mL) was added dropwise at an inside temperature of 40 to 60° C., followed by stirring at room temperature for 1 hour. Then, water (250 mL), 10% hydrochloric acid (200 mL), and 750 mL of toluene were added in that order, and the mixture was stirred at room temperature for 30 minutes to separate an organic layer. The organic layer was washed with saturated brine two times, and then dried with anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to yield 178 g of 4-(3,5-difluorophenyl)-4-hydroxycyclohexanone ethylene ketal as a light yellow solid.
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
149 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
450 mL
Type
solvent
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].[F:2][C:3]1[CH:4]=[C:5](Br)[CH:6]=[C:7]([F:9])[CH:8]=1.[CH2:11]1[O:21][C:14]2([CH2:19][CH2:18][C:17](=[O:20])[CH2:16][CH2:15]2)[O:13][CH2:12]1.Cl>C1COCC1.C1(C)C=CC=CC=1.O>[CH2:12]1[O:13][C:14]2([CH2:19][CH2:18][C:17]([C:5]3[CH:4]=[C:3]([F:2])[CH:8]=[C:7]([F:9])[CH:6]=3)([OH:20])[CH2:16][CH2:15]2)[O:21][CH2:11]1

Inputs

Step One
Name
Quantity
20.3 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Name
Quantity
750 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
149 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)Br
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
450 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
C1COC2(CCC(CC2)=O)O1
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at room temperature for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to separate an organic layer
WASH
Type
WASH
Details
The organic layer was washed with saturated brine two times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1COC2(CCC(CC2)(O)C2=CC(=CC(=C2)F)F)O1
Measurements
Type Value Analysis
AMOUNT: MASS 178 g
YIELD: CALCULATEDPERCENTYIELD 102.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.